Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Benzothiazole Core - A Privileged Structure in Drug Discovery
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a wide array of pharmacologically active compounds, owing to its ability to form diverse and specific interactions with various biological targets.[2][3] Its rigid, planar structure and the presence of heteroatoms provide ideal anchor points for molecular recognition, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6]
Within this important class of heterocycles, 2-Bromobenzo[d]thiazole-6-carboxylic acid emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom at the 2-position and the carboxylic acid at the 6-position offers two distinct and reactive handles for molecular elaboration. The bromine atom is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the carboxylic acid functionality provides a convenient site for the formation of amides, esters, and other derivatives, allowing for the fine-tuning of physicochemical properties and target engagement.
This technical guide provides an in-depth exploration of the applications of 2-Bromobenzo[d]thiazole-6-carboxylic acid in medicinal chemistry, with a focus on its utility in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, anticancer agents, and neuroprotective compounds. We will delve into the synthetic strategies for utilizing this scaffold, provide detailed experimental protocols for key transformations, and present biological data for representative derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromobenzo[d]thiazole-6-carboxylic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrNO₂S | [2][4] |
| Molecular Weight | 258.09 g/mol | [2][4] |
| Melting Point | 134.0 to 138.0 °C | [2] |
| Boiling Point | 444.1 °C at 760 mmHg | [2] |
| Density | 1.912 g/cm³ | [2] |
| pKa | 2.78 ± 0.30 (Predicted) | [7] |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C | [5] |
Synthetic Utility and Key Reactions
The synthetic versatility of 2-Bromobenzo[d]thiazole-6-carboxylic acid stems from its two primary functional groups. The bromine atom at the 2-position is readily displaced or utilized in cross-coupling reactions, while the carboxylic acid at the 6-position is a prime site for amide bond formation.
graph "Synthetic_Utility" {
layout=neato;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
A [label="2-Bromobenzo[d]thiazole-6-carboxylic acid", pos="0,0!"];
B [label="Amide Derivatives", pos="-3,2!"];
C [label="Aryl/Heteroaryl Derivatives", pos="3,2!"];
D [label="Amide Coupling", pos="-1.5,1!"];
E [label="Suzuki Coupling", pos="1.5,1!"];
A -> D [arrowhead=normal];
D -> B [arrowhead=normal];
A -> E [arrowhead=normal];
E -> C [arrowhead=normal];
}
Figure 1: Key synthetic transformations of 2-Bromobenzo[d]thiazole-6-carboxylic acid.
Protocol 1: General Procedure for Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the benzothiazole core to a wide variety of amine-containing fragments.[5] This protocol describes a general method for the amide coupling of 2-Bromobenzo[d]thiazole-6-carboxylic acid.
Materials:
-
2-Bromobenzo[d]thiazole-6-carboxylic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Bromobenzo[d]thiazole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide derivative.
Protocol 2: General Procedure for Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of diverse aryl or heteroaryl moieties at the 2-position of the benzothiazole ring. This protocol is adapted from a similar procedure for a related benzothiazole derivative.
Materials:
-
Methyl 2-bromobenzo[d]thiazole-6-carboxylate (esterified starting material)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (4:1 mixture) or another suitable solvent system
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add methyl 2-bromobenzo[d]thiazole-6-carboxylate (1.0 eq), the aryl or heteroaryl boronic acid (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., toluene/water 4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-arylbenzo[d]thiazole derivative.
-
If the carboxylic acid is desired, the methyl ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water).
Applications in Medicinal Chemistry
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
graph "FAAH_Inhibition" {
layout=neato;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
Anandamide [label="Anandamide", pos="0,2!"];
FAAH [label="FAAH", pos="0,0!"];
Inactive_Metabolites [label="Inactive Metabolites", pos="0,-2!"];
Inhibitor [label="Benzothiazole-based\nFAAH Inhibitor", pos="3,0!", fillcolor="#FBBC05"];
Therapeutic_Effects [label="Analgesia\nAnti-inflammation", pos="-3,0!", fillcolor="#34A853"];
Anandamide -> FAAH [arrowhead=normal, label="Degradation"];
FAAH -> Inactive_Metabolites [arrowhead=normal];
Inhibitor -> FAAH [arrowhead=tee, label="Inhibition"];
Anandamide -> Therapeutic_Effects [arrowhead=normal, style=dashed, label="Increased Levels"];
}
Figure 2: Mechanism of action of FAAH inhibitors.
Derivatives of 2-Bromobenzo[d]thiazole-6-carboxylic acid can be designed to interact with the active site of FAAH. The carboxylic acid can be converted to various amides, which can mimic the endogenous substrate and interact with key residues in the enzyme's catalytic pocket. The 2-position, after a Suzuki coupling, can be functionalized with lipophilic groups to enhance binding affinity and cell permeability.
While no direct IC₅₀ values for derivatives of 2-Bromobenzo[d]thiazole-6-carboxylic acid as FAAH inhibitors were found in the provided search results, the general potency of benzothiazole-related structures suggests that this is a promising area for further investigation. For instance, various heterocyclic N-carboxamides have been shown to be potent FAAH inhibitors.[11][12]
Anticancer Agents Targeting Various Oncogenic Pathways
The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][13][14][15][16][17] Benzothiazole derivatives have been shown to exhibit a wide range of antitumor activities through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases, as well as the induction of apoptosis.[4][5][14]
2-Bromobenzo[d]thiazole-6-carboxylic acid provides an excellent starting point for the synthesis of novel anticancer compounds. The 2-bromo and 6-carboxylic acid functionalities allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific cancer cell lines or molecular targets.
graph "Anticancer_Applications" {
layout=neato;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];
Start [label="2-Bromobenzo[d]thiazole-\n6-carboxylic acid", pos="0,2!"];
Amidation [label="Amidation", pos="-2,0!"];
Suzuki [label="Suzuki Coupling", pos="2,0!"];
Library [label="Library of Benzothiazole Derivatives", pos="0,-2!"];
Screening [label="Anticancer Screening", pos="0,-4!"];
Lead [label="Lead Compounds", pos="0,-6!"];
Start -> Amidation [arrowhead=normal];
Start -> Suzuki [arrowhead=normal];
Amidation -> Library [arrowhead=normal];
Suzuki -> Library [arrowhead=normal];
Library -> Screening [arrowhead=normal];
Screening -> Lead [arrowhead=normal];
}
Figure 3: Workflow for the discovery of anticancer agents from the benzothiazole scaffold.
While specific anticancer data for derivatives of 2-Bromobenzo[d]thiazole-6-carboxylic acid is limited in the provided results, a study on related 2-phenyl thiazolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives demonstrated their potential as anticancer agents against the HeLa cell line. This highlights the potential of the benzothiazole-6-carboxylic acid core in developing new cancer therapeutics.
Table of Anticancer Activity for a Related Benzothiazole Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | 9.76 | [13] |
Neuroprotective Agents for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. The benzothiazole scaffold has emerged as a promising framework for the development of neuroprotective agents.[6][18] For instance, Riluzole, a marketed drug containing a benzothiazole core, is used for the treatment of amyotrophic lateral sclerosis (ALS).[6]
The development of novel benzothiazole derivatives from 2-Bromobenzo[d]thiazole-6-carboxylic acid could lead to new therapeutic strategies for these debilitating diseases. The ability to introduce diverse functionalities at the 2- and 6-positions allows for the design of molecules that can interact with multiple targets involved in neurodegeneration, such as enzymes, receptors, and protein aggregates.
Although direct biological data for neuroprotective agents derived from 2-Bromobenzo[d]thiazole-6-carboxylic acid were not found in the search results, the established neuroprotective potential of the broader benzothiazole class strongly supports the exploration of this starting material for the discovery of new treatments for neurodegenerative disorders.
Conclusion and Future Perspectives
2-Bromobenzo[d]thiazole-6-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its dual functionality allows for the facile synthesis of a diverse library of compounds through well-established synthetic methodologies such as amide coupling and Suzuki cross-coupling reactions. While the full potential of this specific scaffold is still being explored, the broad and potent biological activities of the benzothiazole class of compounds strongly suggest that derivatives of 2-Bromobenzo[d]thiazole-6-carboxylic acid are promising candidates for the development of novel therapeutics for a range of diseases, including pain and inflammation, cancer, and neurodegenerative disorders. Future research efforts should focus on the systematic synthesis and biological evaluation of derivatives of this scaffold to unlock its full therapeutic potential.
References
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]
-
2-Bromobenzo[d]thiazole-6-carboxylic acid. MySkinRecipes. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2011). PubMed Central. [Link]
-
Discovery of Potent Inhibitors of Human and Mouse Fatty Acid Amide Hydrolases. (2025). ACS Publications. [Link]
-
2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5. American Elements. [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). PubMed Central. [Link]
-
Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]
-
Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). PubMed Central. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). PubMed Central. [Link]
-
Medicinal significance of benzothiazole scaffold: an insight view. PubMed. [Link]
-
In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]
-
FAAH inhibitors. Adooq Bioscience. [Link]
-
Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed Central. [Link]
-
a review on benzothiazole – a versatile scaffold in the field of pharmaceutical chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (2020). PubMed Central. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). FLORE Repository. [Link]
-
Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers. [Link]
-
In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate. [Link]
-
Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. PubMed. [Link]
Sources